molecular formula C13H15FN2O3 B8784205 4'-Fluoro-3'-nitrocyclohexanecarboxanilide CAS No. 198879-98-0

4'-Fluoro-3'-nitrocyclohexanecarboxanilide

Cat. No.: B8784205
CAS No.: 198879-98-0
M. Wt: 266.27 g/mol
InChI Key: JNVZXVGJUXSANR-UHFFFAOYSA-N
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Description

4'-Fluoro-3'-nitrocyclohexanecarboxanilide is a useful research compound. Its molecular formula is C13H15FN2O3 and its molecular weight is 266.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

198879-98-0

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C13H15FN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17)

InChI Key

JNVZXVGJUXSANR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitro aniline (1.41 g, 9.0 mmol) in THF (50 mL) was added cyclohexanecarbonyl chloride (1.46 g, 9.6 mmol) and pyridine (0.97 mL, 12 mmol), and the mixture stirred for 22 h at room temperature. Ethyl acetate (100 mL) was added, and the solution was washed in turn with 1M HCl (50 mL) and saturated sodium bicarbonate (50 mL). The organic layer was dried over magnesium sulfate and evaporated. The residue was purified by flash chromatography, eluting with hexane/ethyl acetate (7:3) to give cyclohexanecarboxylic acid (4-fluoro-3-nitro-phenyl)amide (1.35 g, 56%).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

15.6 g (0.1 mol) of 4-fluoro-3-nitro-aniline and 17.9 g (0.11 mol) of cyclohexylcarboxylic acid chloride are dissolved in 250 ml tetrahydrofuran and after the addition of 12.1 g (0.12 mol) of triethylamine the mixture is stirred for 3 hours at ambient temperature. The solvent is distilled off, the residue is mixed with water and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulphate and concentrated by evaporation.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two

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